N-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
Description
Properties
IUPAC Name |
N-[2-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O4S/c1-16(22(2,19)20)9-13(18)17-6-4-10(8-17)21-12-3-5-15-7-11(12)14/h3,5,7,10H,4,6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBVQQJTYWUOEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCC(C1)OC2=C(C=NC=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
A palladium-catalyzed coupling between 3-hydroxypyrrolidine and 4-bromo-3-chloropyridine enables direct ether formation. In a representative procedure, 3-hydroxypyrrolidine (1 eq) reacts with 4-bromo-3-chloropyridine (1.2 eq) in the presence of cesium carbonate (2 eq) and dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) (0.05 eq) in dioxane/water (3:1) at 150°C for 10 minutes under microwave irradiation. This method achieves moderate yields (39–80%) and benefits from rapid reaction kinetics.
The introduction of the N-methylmethanesulfonamide group onto the pyrrolidine nitrogen involves sequential alkylation and sulfonamidation:
Alkylation with Bromoacetyl Bromide
3-((3-Chloropyridin-4-yl)oxy)pyrrolidine (1 eq) reacts with bromoacetyl bromide (1.2 eq) in dichloromethane (DCM) at 0°C, catalyzed by triethylamine (2 eq). The intermediate 1-(2-bromoacetyl)-3-((3-chloropyridin-4-yl)oxy)pyrrolidine is isolated via silica gel chromatography (yield: 70–85%).
Displacement with N-Methylmethanesulfonamide
The bromoacetyl intermediate undergoes nucleophilic substitution with N-methylmethanesulfonamide (1.5 eq) in dimethylformamide (DMF) at 80°C for 12 hours, using potassium carbonate (3 eq) as a base. Post-reaction purification via recrystallization from ethanol/water affords the final compound in 65–75% yield.
Comparative Analysis of Synthetic Routes
Optimization Strategies
Solvent Systems
Dioxane/water mixtures (3:1 to 4:1) enhance reaction efficiency in palladium-catalyzed steps by balancing solubility and phase transfer. Polar aprotic solvents like DMF improve sulfonamide displacement kinetics.
Temperature Control
Microwave-assisted heating (150°C, 10 min) reduces reaction times for nucleophilic substitutions compared to conventional thermal methods (12–24 h).
Catalytic Systems
Palladium complexes with bis-phosphine ligands (e.g., Pd(dppf)Cl₂) outperform monodentate phosphines in coupling reactions, minimizing byproduct formation.
Challenges and Mitigation
Regioselectivity in Pyridine Functionalization
Competing substitution at the pyridine’s chlorine or oxygen sites is mitigated by using sterically hindered bases (e.g., cesium carbonate) to favor O-arylation.
Sulfonamide Hydrolysis
The N-methylmethanesulfonamide group’s susceptibility to hydrolysis under acidic conditions necessitates neutral to slightly basic pH during workup.
Industrial-Scale Considerations
Continuous Flow Reactors
Adoption of continuous flow systems for palladium-catalyzed steps reduces catalyst loading (0.01–0.1 mol%) and improves heat management.
Green Chemistry Principles
Solvent recovery (dioxane, DMF) and aqueous waste neutralization align with environmental regulations, as demonstrated in AbbVie’s patented processes.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
- N-(2-(3-(chloropyridin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
Uniqueness
N-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is unique due to the specific positioning of the chloropyridine moiety and the methanesulfonamide group. This unique structure may confer distinct chemical and biological properties compared to similar compounds, making it a valuable molecule for research and development.
Biological Activity
N-(2-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential mechanisms of action.
Chemical Structure and Properties
The compound features several notable structural elements:
- Chloropyridine moiety : Known for its role in various biological activities.
- Pyrrolidine ring : Contributes to the compound's pharmacological properties.
- Methanesulfonamide group : Enhances solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₃₁ClN₄O₃S |
| Molecular Weight | 426.00 g/mol |
| CAS Number | 2034618-27-2 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of related compounds featuring chloropyridine and pyrrolidine structures. For instance, derivatives containing similar moieties have exhibited significant antiproliferative activity against various cancer cell lines:
- Cytotoxicity Assays : Compounds with structural similarities have shown IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF7), indicating strong cytotoxic effects .
- Mechanism of Action : The proposed mechanism involves cell cycle arrest and induction of apoptosis, primarily through interactions with critical cellular pathways such as EGFR signaling .
Other Biological Activities
Beyond anticancer effects, compounds similar to this compound have been investigated for additional biological activities:
- Antiviral Properties : Preliminary studies suggest potential interactions with viral proteins, indicating a need for further investigation into its antiviral efficacy.
- Enzyme Inhibition : Some derivatives have demonstrated inhibitory effects on telomerase, a critical enzyme in cancer cell immortality .
Study 1: Antiproliferative Activity
In a study assessing various chloropyridine derivatives, one compound exhibited an IC50 value of 2.3 μM against gastric cancer cells (SGC-7901), highlighting the potential for structural modifications to enhance biological activity . The docking studies indicated favorable binding interactions with key targets involved in tumor progression.
Study 2: Molecular Docking and Dynamics
Molecular docking simulations have been utilized to predict the binding affinities of this compound to various biological targets. These studies suggest that the compound may effectively interact with proteins involved in cancer signaling pathways, providing insights into its potential therapeutic applications .
Q & A
Q. Critical Conditions :
Q. Table 1: Representative Yields from Analogous Syntheses
| Step | Yield Range | Key Condition | Reference |
|---|---|---|---|
| Pyridine-pyrrolidine coupling | 65–75% | Mitsunobu reaction, 0°C → RT | |
| Sulfonamide formation | 70–85% | NaH/THF, N₂ atmosphere |
Basic: Which spectroscopic techniques are prioritized for structural validation, and what signatures are diagnostic?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry of the pyrrolidine and pyridine rings. For example, methyl groups in methanesulfonamide appear as singlets at δ 3.0–3.3 ppm, while pyrrolidine protons resonate at δ 2.5–3.5 ppm .
- IR Spectroscopy : Sulfonamide S=O stretches appear as strong bands at 1150–1350 cm⁻¹ .
- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight (e.g., ~400–450 Da for analogous compounds) .
Q. Table 2: Spectral Benchmarks for Analogous Compounds
| Technique | Key Feature | Observed Data | Reference |
|---|---|---|---|
| 1H NMR | Pyrrolidine CH₂ | δ 2.8–3.2 (m, 4H) | |
| X-ray | Dihedral angle (pyridine-pyrrolidine) | 30.6° |
Advanced: How can discrepancies between crystallographic and computational conformational data be resolved?
Methodological Answer:
Contradictions often arise from solvent effects or dynamic motion not captured in static models. Strategies include:
- Hybrid DFT/MD Simulations : Compare computed gas-phase structures with crystal packing forces . For example, reports a 30.6° dihedral angle between aromatic rings, which DFT models may underestimate without implicit solvation .
- Temperature-Dependent Crystallography : Conduct experiments at multiple temperatures to assess flexibility .
- Solid-State NMR : Validate hydrogen bonding (e.g., H···O distances of 2.47 Å observed in crystals) .
Advanced: What strategies improve regioselectivity in introducing the 3-chloropyridinyloxy group?
Methodological Answer:
- Protecting Groups : Temporarily block reactive sites on pyrrolidine (e.g., Boc protection) to direct substitution .
- Catalytic Systems : Use CuI or Pd(PPh₃)₄ to mediate Ullmann-type couplings, enhancing selectivity for the 4-position on pyridine .
- Solvent Effects : Non-polar solvents (e.g., toluene) favor mono-substitution over di- or tri-substitution .
Q. Table 3: Optimization Data for Pyridine Functionalization
| Catalyst | Solvent | Regioselectivity (%) | Reference |
|---|---|---|---|
| CuI | Toluene | 85% at C4 position | |
| Pd(PPh₃)₄ | DMF | 78% at C4 position |
Advanced: How do solvent polarity and temperature affect sulfonamide stability during synthesis?
Methodological Answer:
- Polar Solvents (DMF, DMSO) : Stabilize charged intermediates but may hydrolyze sulfonamides at >80°C. Use under nitrogen to mitigate degradation .
- Low-Temperature Reactions : Reduce side reactions (e.g., sulfonamide cleavage) during coupling steps. For example, reports 90% yield when reactions are conducted at 0–5°C .
- Additives : Scavengers like molecular sieves absorb moisture, improving stability in hygroscopic solvents .
Q. Table 4: Solvent Impact on Reaction Efficiency
| Solvent | Temperature | Yield (%) | By-Products | Reference |
|---|---|---|---|---|
| THF | Reflux | 70% | <5% hydrolysis | |
| DMF | 50°C | 65% | 10% decomposition |
Basic: What purification methods ensure high-purity isolates of this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc) to separate sulfonamide derivatives .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp ~150–160°C for analogs) .
- HPLC : Reverse-phase C18 columns resolve polar by-products (e.g., unreacted pyrrolidine intermediates) .
Advanced: How can researchers address low yields in the final coupling step?
Methodological Answer:
- Kinetic Monitoring : Use in-situ IR or Raman spectroscopy to track reaction progress and adjust stoichiometry .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 h to 2 h) while maintaining yields >75% .
- Alternative Coupling Reagents : Replace NaH with KHMDS for higher efficiency in sulfonamide formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
